molecular formula C19H19BrN2O4 B268954 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B268954
M. Wt: 419.3 g/mol
InChI Key: VTTPHXGRIWXIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that is widely used in scientific research for its diverse applications. The compound is synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is not fully understood. However, studies have shown that the compound inhibits the activity of various enzymes and proteins such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs by 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide leads to changes in gene expression and can result in cell death. HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins. Inhibition of HSP90 by 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide leads to the degradation of client proteins and can result in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide depend on the specific enzyme or protein that is targeted. Inhibition of HDACs by the compound can lead to changes in gene expression and can result in cell death. Inhibition of HSP90 by the compound can lead to the degradation of client proteins and can result in cell death. The compound has also been shown to have anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in lab experiments is its specificity for certain enzymes and proteins. The compound can be used as a tool compound to study the function of specific enzymes and proteins. Additionally, the compound has been shown to have low toxicity in vitro. One limitation of using the compound in lab experiments is its limited solubility in water. The compound is typically dissolved in organic solvents such as DMSO, which can affect the stability and activity of certain enzymes and proteins.

Future Directions

There are several future directions for the study of 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is the development of new analogs of the compound with improved solubility and specificity for certain enzymes and proteins. Another direction is the study of the compound in animal models to determine its efficacy and toxicity in vivo. Additionally, the compound can be used in combination with other drugs to enhance their efficacy and reduce their toxicity. Finally, the compound can be used to study the function of different biological pathways and signaling cascades to identify new targets for drug development.

Synthesis Methods

The synthesis of 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The 4-methoxybenzoyl chloride is then reacted with 3-(4-morpholinylcarbonyl)aniline to form 3-(4-morpholinylcarbonyl)phenyl 4-methoxybenzoate. Finally, the 3-(4-morpholinylcarbonyl)phenyl 4-methoxybenzoate is reacted with bromine to form 3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.

Scientific Research Applications

3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is widely used in scientific research for its diverse applications. The compound is used as a tool compound to study the mechanism of action of various enzymes and proteins. It is also used as a chemical probe to study the function of different biological pathways and signaling cascades. Additionally, the compound is used to develop new drugs for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.

properties

Product Name

3-bromo-4-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[3-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H19BrN2O4/c1-25-17-6-5-13(12-16(17)20)18(23)21-15-4-2-3-14(11-15)19(24)22-7-9-26-10-8-22/h2-6,11-12H,7-10H2,1H3,(H,21,23)

InChI Key

VTTPHXGRIWXIJN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.